Trk II-IN-1 -

Trk II-IN-1

Catalog Number: EVT-15276808
CAS Number:
Molecular Formula: C29H31F3N8O
Molecular Weight: 564.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trk II-IN-1 is a compound recognized for its potential as a selective inhibitor of tropomyosin receptor kinase (Trk) proteins, which are implicated in various cancers. This compound has garnered attention due to its ability to suppress the proliferation of cancer cells harboring Trk fusions and mutations, making it a candidate for targeted cancer therapies. The development of Trk II-IN-1 is part of ongoing research into effective treatments for tumors driven by aberrant Trk signaling pathways.

Source and Classification

Trk II-IN-1 is classified as a type II inhibitor of tropomyosin receptor kinases. These kinases play critical roles in neuronal development and survival, but their dysregulation can lead to oncogenesis. The compound is synthesized from various precursors and has been evaluated in preclinical studies for its efficacy against Trk-driven malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of Trk II-IN-1 involves several key steps, typically starting from commercially available starting materials. One notable synthesis method includes:

  1. Formation of Key Intermediates: The initial step often involves coupling reactions, such as the Buchwald-Hartwig reaction or Suzuki coupling, to build the core structure of the compound.
  2. Deprotection Steps: These reactions are followed by deprotection processes using agents like trifluoroacetic acid or sodium hydroxide to yield the desired functional groups.
  3. Final Assembly: The final compound is obtained through condensation reactions that link various molecular fragments together.

For instance, one synthesis route described involves the coupling of a pyrazolo[3,4-b]pyridine scaffold with various amines to produce Trk II-IN-1 derivatives, which are then purified and characterized for biological evaluation .

Molecular Structure Analysis

Structure and Data

Trk II-IN-1 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the Trk protein targets. The precise molecular formula and structural details are essential for understanding its binding affinity and specificity.

Key structural features include:

  • Core Structure: A pyrazolo[3,4-b]pyridine framework that allows for effective binding within the ATP-binding pocket of Trk proteins.
  • Substituents: Various substituents on the core structure enhance selectivity against specific Trk mutations.

The molecular weight and other physicochemical properties can be derived from its chemical formula, which aids in predicting its behavior in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Trk II-IN-1 undergoes several chemical reactions during its synthesis:

  1. Coupling Reactions: These include palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig reactions, which are crucial for forming carbon-carbon bonds.
  2. Deprotection Reactions: Commonly used reagents like trifluoroacetic acid are employed to remove protecting groups from intermediates.
  3. Final Condensation: The final assembly involves condensation with amino acids or other nucleophiles to produce the active form of the compound.

These reactions must be carefully controlled regarding temperature, solvent choice, and reaction time to ensure high yields and purity .

Mechanism of Action

Process and Data

Trk II-IN-1 exerts its pharmacological effects primarily through competitive inhibition at the ATP-binding site of tropomyosin receptor kinases. By binding to this site, it prevents ATP from interacting with the kinase domain, thereby inhibiting downstream signaling pathways associated with cell proliferation and survival.

The mechanism can be summarized as follows:

  • Binding Affinity: Trk II-IN-1 binds selectively to mutated forms of Trk proteins.
  • Inhibition of Phosphorylation: This binding inhibits autophosphorylation events critical for activating signaling cascades involved in tumor growth.

Preclinical studies have shown that this mechanism effectively reduces tumor growth in models expressing Trk fusions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Trk II-IN-1 exhibits several important physical and chemical properties:

  • Solubility: It is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Molecular Weight: The molecular weight is critical for understanding dosing regimens in therapeutic applications.

These properties influence its formulation into pharmaceutical products .

Applications

Scientific Uses

Trk II-IN-1 is primarily used in cancer research as a targeted therapy for tumors driven by abnormal Trk signaling. Its applications include:

  • Preclinical Studies: Evaluating efficacy against various cancer cell lines harboring Trk fusions.
  • Drug Development: Serving as a lead compound for further optimization into clinically viable drugs.
  • Biological Research: Investigating the role of Trk signaling in cancer biology and potential resistance mechanisms.

The ongoing research aims to refine its selectivity and efficacy while minimizing off-target effects .

Introduction to TRK Signaling Pathways and Therapeutic Targeting

TRK Kinases in Oncogenic Signaling: Role of NTRK Fusions and Constitutive Activation

The tropomyosin receptor kinase (TRK) family—comprising TRKA, TRKB, and TRKC encoded by NTRK1, NTRK2, and NTRK3 genes—plays fundamental roles in neuronal development, differentiation, and synaptic plasticity under physiological conditions [2] [7]. These transmembrane receptors activate downstream signaling cascades (including MAPK, PI3K/AKT, and PLCγ pathways) upon neurotrophin binding [8]. In cancer, genomic rearrangements create chimeric proteins fusing the C-terminal kinase domain of NTRK genes with N-terminal domains of diverse partner genes (e.g., ETV6, LMNA, TPM3). This fusion event eliminates regulatory constraints, leading to ligand-independent dimerization, autophosphorylation, and constitutive kinase activity that drives uncontrolled cellular proliferation and survival [1] [5].

NTRK fusions exhibit a dual prevalence pattern: they dominate (>90%) in rare tumors like infantile fibrosarcoma or secretory breast carcinoma but occur at low frequencies (0.1–1.88%) in common adult carcinomas such as lung, colorectal, and cervical cancers [5] [7] [8]. The resulting fusion oncoproteins (e.g., ETV6-NTRK3, TPM3-NTRK1) maintain catalytic activity while gaining oncogenic potency through partner-mediated oligomerization domains that force kinase dimerization [8]. Critically, these fusions represent actionable drivers mutually exclusive from other oncogenes like EGFR or KRAS, making them prime therapeutic targets [5] [6].

Table 1: Prevalence and Tumor Spectrum of Major NTRK Fusion Types

NTRK GeneCommon Fusion PartnersHigh-Prevalence TumorsAdult Solid Tumors (Prevalence)
NTRK1LMNA, TPM3, CD74Congenital fibrosarcomaNSCLC (0.1–0.2%), CRC (0.5–2%)
NTRK2TRIM24, SQSTM1GlioblastomaNSCLC (<0.1%), Glioma (1–2%)
NTRK3ETV6, EML4Secretory breast cancerThyroid cancer (1–5%), Cervical (0.36–1.88%)

Limitations of First- and Second-Generation TRK Inhibitors: Solvent-Front, Gatekeeper, and xDFG Mutation-Mediated Resistance

First-generation TRK inhibitors (larotrectinib, entrectinib) revolutionized NTRK fusion cancer therapy with tumor-agnostic efficacy, achieving 75% objective response rates (ORR) in naive patients [1]. These ATP-competitive Type I inhibitors bind the active (DFG-in) kinase conformation but face acquired resistance through on-target kinase domain mutations that sterically hinder drug binding or alter kinase dynamics [2] [6]. Second-generation inhibitors (selitrectinib, repotrectinib) were designed to overcome these but retain vulnerabilities:

  • Solvent-Front Mutations: Substitutions at residues bordering the solvent-exposed region (e.g., TRKAG595R, TRKCG623R) introduce bulky side chains that disrupt hydrophobic interactions with Type I/II inhibitors. These account for >60% of on-target resistance [3] [6].
  • Gatekeeper Mutations: Residues controlling access to the hydrophobic back pocket (e.g., TRKAF589L, TRKCF617L) reduce drug affinity through steric clashes or altered ATP-binding kinetics [2] [3].
  • xDFG Mutations: Alterations near the DFG motif (e.g., TRKAG667C/S, TRKCG696A) induce conformational shifts that destabilize inhibitor binding while preserving ATP affinity [3] [6].

Table 2: Clinically Relevant TRK Resistance Mutations and Impact on Inhibitor Classes

Mutation TypeExample MutationsFrequency in ResistanceEffect on Type I/II Inhibitors
Solvent-FrontG595R (NTRK1), G623R (NTRK3)~65%Steric hindrance in ATP-binding cleft
GatekeeperF589L (NTRK1), F617L (NTRK3)~20%Reduced hydrophobic interactions
xDFGG667C (NTRK1), G696A (NTRK3)~15%DFG motif destabilization
Compound MutationsG595R + G667CEmergingComplete resistance to 1st/2nd-gen inhibitors

While second-generation inhibitors show activity against solvent-front mutations (selitrectinib ORR: 45% in kinase-mutant patients), their efficacy diminishes against xDFG or compound mutations [3] [6]. Off-target resistance (e.g., KRAS amplification, MET activation) further limits their utility, observed in ~11% of cases [3] [5].

Rationale for Type II TRK Inhibitors: Addressing DFG-Out Conformational Shifts in Mutant TRK Kinases

Type II TRK inhibitors represent a strategic shift by targeting the inactive DFG-out conformation of the kinase domain, distinct from the active state bound by Type I inhibitors. This approach addresses key limitations:

  • Allosteric Binding Mechanism: Type II inhibitors (e.g., Trk II-IN-1) occupy a hydrophobic pocket adjacent to the ATP-binding site, accessible only when the DFG motif flips outward ("DFG-out"). This site is structurally conserved across mutant TRK variants, minimizing steric clashes caused by solvent-front or gatekeeper mutations [6].
  • Resilience to Conformational Changes: xDFG mutations (e.g., G667C) induce shifts in the DFG motif that exacerbate resistance to Type I inhibitors. Type II compounds exploit these very shifts, as mutant kinases favor the DFG-out state, enhancing inhibitor binding [3] [6]. Docking simulations confirm that Type II scaffolds like Trk II-IN-1 avoid steric repulsion with G595R or G623R mutants by engaging deeper allosteric residues [6].
  • Overcoming Compound Mutations: Sequential inhibitor therapy often selects for double mutants (e.g., TRKAG595R+G667C). Type II inhibitors retain potency by stabilizing the inactive conformation irrespective of activation-loop alterations, a vulnerability of macrocyclic second-gen inhibitors [6].

Biochemical studies demonstrate that Type II inhibitors maintain low-nanomolar IC50 against xDFG mutants where Type I inhibitors fail (e.g., >100-fold potency gain vs. larotrectinib in G667C models) [6]. This mechanistic advantage underscores their potential as later-line therapies or initial options in high-resistance-risk settings.

Table 3: Comparative Inhibitor Properties Across TRK Inhibitor Classes

PropertyType I (Larotrectinib)Type I/II (Repotrectinib)Type II (Trk II-IN-1)
Binding ConformationDFG-inDFG-inDFG-out
Solvent-Front MutantsInactiveActiveActive
xDFG MutantsInactivePartial activityActive
Compound MutantsInactiveInactiveActive
Selectivity ChallengeModerate (off-target TNK2)HighTo be characterized

The development of Trk II-IN-1 exemplifies this rationale, leveraging structural insights from resistance mutations to design inhibitors resilient to evolutionary pressure in TRK fusion cancers [6].

Properties

Product Name

Trk II-IN-1

IUPAC Name

(3R)-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-1-(3-pyridin-2-ylimidazo[1,2-b]pyridazin-6-yl)pyrrolidine-3-carboxamide

Molecular Formula

C29H31F3N8O

Molecular Weight

564.6 g/mol

InChI

InChI=1S/C29H31F3N8O/c1-37-12-14-38(15-13-37)18-20-5-6-22(16-23(20)29(30,31)32)35-28(41)21-9-11-39(19-21)27-8-7-26-34-17-25(40(26)36-27)24-4-2-3-10-33-24/h2-8,10,16-17,21H,9,11-15,18-19H2,1H3,(H,35,41)/t21-/m1/s1

InChI Key

WYCSRUVPJUYDGP-OAQYLSRUSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3CCN(C3)C4=NN5C(=NC=C5C6=CC=CC=N6)C=C4)C(F)(F)F

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)[C@@H]3CCN(C3)C4=NN5C(=NC=C5C6=CC=CC=N6)C=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.